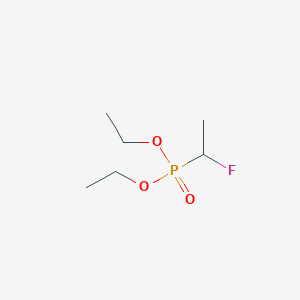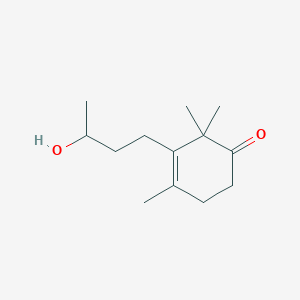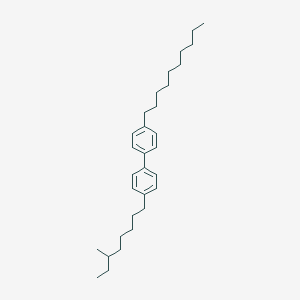
4-Decyl-4'-(6-methyloctyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl includes a decyl group and a 6-methyloctyl group attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl typically involves the coupling of appropriate aryl halides with alkyl-substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the biphenyl structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl structure into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent or therapeutic compound is ongoing.
Industry: It is used in the production of liquid crystals for display technologies and other electronic applications.
Mécanisme D'action
The mechanism by which 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-associated processes. In chemical reactions, its reactivity is influenced by the electronic properties of the biphenyl core and the attached alkyl groups.
Comparaison Avec Des Composés Similaires
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl can be compared to other biphenyl derivatives, such as:
4-Decylbiphenyl: Lacks the 6-methyloctyl group, resulting in different physical and chemical properties.
4-(6-Methyloctyl)biphenyl: Lacks the decyl group, which affects its solubility and reactivity.
4-Decyl-4’-methylbiphenyl: The presence of a methyl group instead of a 6-methyloctyl group alters its steric and electronic characteristics.
Propriétés
Numéro CAS |
138200-11-0 |
|---|---|
Formule moléculaire |
C31H48 |
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
1-decyl-4-[4-(6-methyloctyl)phenyl]benzene |
InChI |
InChI=1S/C31H48/c1-4-6-7-8-9-10-11-14-17-28-19-23-30(24-20-28)31-25-21-29(22-26-31)18-15-12-13-16-27(3)5-2/h19-27H,4-18H2,1-3H3 |
Clé InChI |
QZTCKTTWAAUHKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
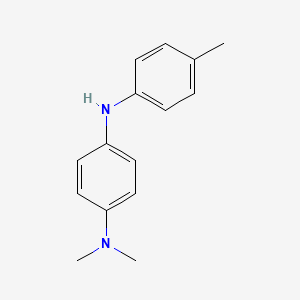

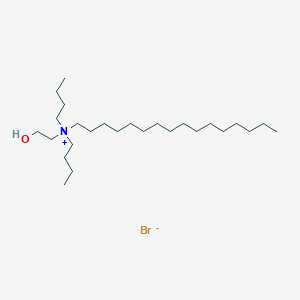

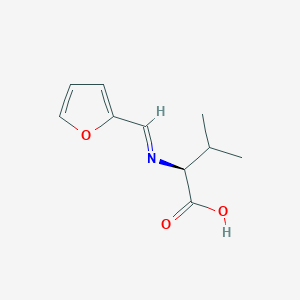

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
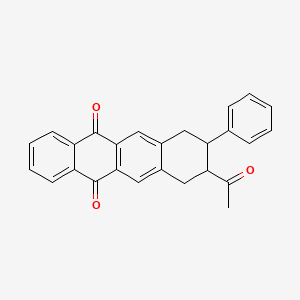
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
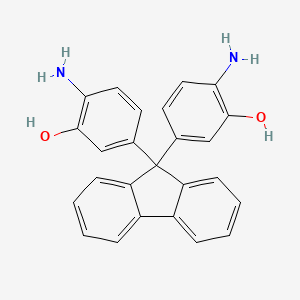
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
